Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate
Overview
Description
Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate is a useful research compound. Its molecular formula is C12H15FO3 and its molecular weight is 226.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Potential Anti-inflammatory and Antidyslipidemic Agent : A compound closely related to Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate, namely Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, shows promise as an analgesic and antidyslipidemic agent. It was characterized through various spectroscopy and crystallography methods, indicating potential bioactivity in these areas (Navarrete-Vázquez et al., 2011).
pH Sensitive Probes : Fluorinated o-aminophenol derivatives, including those structurally related to this compound, have been developed for measuring intracellular pH. These compounds exhibit pH sensitivity in the physiological range and negligible affinity for other physiological ions, making them useful in biological and medical research (Rhee, Levy, & London, 1995).
Synthesis of Fluorofuranones : this compound and related compounds have been used in the synthesis of 3-fluorofuran-2(5H)-ones, a process involving photoisomerization and cyclization. These fluorinated compounds are valuable as novel building blocks in organic synthesis (Pomeisl et al., 2007).
Conformational Studies in Organic Chemistry : Studies on various esters related to this compound have provided insights into the conformational preferences of these compounds, which are significant for understanding their reactivity and interactions in various chemical environments (Gung & Yanik, 1996).
Crystal Structure Analysis : The compound 2-(4-fluorophenoxy) acetic acid, closely related to this compound, has been synthesized and analyzed for its crystal structure. Such studies are crucial for understanding the molecular and electronic structure of these compounds (Prabhuswamy et al., 2021).
Pharmaceutical Research : Several studies have focused on the synthesis and biological activity of various analogues and derivatives of this compound, exploring their potential in treating various diseases and conditions such as skin papillomas, hormonal imbalances, and neurodegenerative disorders (Chan et al., 1982); (Lovey & Pawson, 1981); (Kuwano et al., 2008); (Habernickel, 2003).
Properties
IUPAC Name |
ethyl 2-(4-fluorophenoxy)-2-methylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO3/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHCNYOAUVMIOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364159 | |
Record name | ethyl 2-(4-fluorophenoxy)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
587-12-2 | |
Record name | Propanoic acid, 2-(4-fluorophenoxy)-2-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=587-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 2-(4-fluorophenoxy)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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